7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide
Description
Molecular Architecture and IUPAC Nomenclature
7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine hydrobromide is characterized by its unique molecular structure that combines several distinct structural elements. The compound belongs to the class of thiazole derivatives, featuring a naphthalene core fused with a thiazole ring and a methoxy substituent. The molecular structure includes a dihydronaphthalene system connected to a thiazole ring, with an amino group at the 2-position of the thiazole and a methoxy group at the 7-position of the naphthalene core.
The compound is registered with CAS number 376349-30-3 and has a molecular formula of C₁₂H₁₃BrN₂OS with a molecular weight of 313.21 g/mol. The structural representation can be expressed through various notations including:
Table 1: Structural Identifiers of 7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine hydrobromide
The molecular architecture of this compound features several key structural elements:
- A partially saturated naphthalene core (dihydronaphthalene) forming the backbone of the molecule
- A fused thiazole ring connected to the naphthalene core at the 1,2-d position
- An amino group (-NH₂) at the 2-position of the thiazole ring
- A methoxy group (-OCH₃) at the 7-position of the naphthalene system
- A hydrobromide salt form, with the protonation likely occurring at the thiazole nitrogen or the amino group
The dihydronaphthalene portion contains a reduced ring with a CC-CC bond, while maintaining aromaticity in the other ring. This creates a partially saturated tricyclic system with the thiazole ring, which contains a nitrogen and sulfur atom in a five-membered heterocycle. The presence of the methoxy group increases electron density in the aromatic system, potentially affecting the electronic properties of the molecule.
X-ray Crystallographic Analysis
The crystallographic properties of 7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine hydrobromide provide important insights into its three-dimensional structure and intermolecular interactions. Based on analysis of related naphthothiazole derivatives, this compound likely crystallizes in a monoclinic or orthorhombic crystal system.
Studies on similar naphthothiazole derivatives indicate that these compounds often form crystal structures characterized by π-stacked columns connected by hydrogen bonding networks. In the case of 7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine hydrobromide, the crystal packing would be particularly influenced by:
- The presence of the amino group, which can form hydrogen bonds with the bromide counter-ion
- The methoxy substituent, which can participate in weak hydrogen bonding interactions
- The naphthalene core, which facilitates π-π stacking arrangements between molecules
Research on related compounds suggests that the crystal structure likely features resonance-assisted hydrogen bonding (RAHB) perpendicular to the π-π stacking direction. These hydrogen bonding interactions, particularly those involving the amino group and bromide ion, play a crucial role in stabilizing the crystal lattice.
Table 2: Predicted Crystallographic Parameters for 7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine hydrobromide
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ (common for similar compounds) |
| Z Value | 4 (typical for similar compounds) |
| Hydrogen Bonding | N-H···Br interactions between amino group and bromide |
| π-π Stacking | Between naphthalene cores with typical distance of 3.3-3.6 Å |
| Key Intermolecular Interactions | Hydrogen bonding, π-π stacking, C-H···π interactions |
The hydrobromide salt formation significantly affects the crystal packing by introducing strong ionic interactions between the protonated nitrogen atoms and bromide anions. These interactions contribute to greater lattice energy and typically result in higher melting points compared to the free base form.
Computational Modeling of Electronic Structure
Computational modeling provides valuable insights into the electronic properties of 7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine hydrobromide. Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, band gap, and frontier molecular orbitals of this compound.
Research on related naphthothiazole derivatives indicates that DFT calculations typically reveal strong electronic coupling and modest hole effective mass, which correlate with carrier mobility in these systems. For 7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine hydrobromide, computational modeling would focus on:
- Frontier molecular orbital analysis (HOMO and LUMO)
- Band structure and density of states
- Electronic charge distribution
- Effects of methoxy substitution on electronic properties
The band structure and projected density of states derived from DFT calculations would illustrate the influence of the methoxy group and the hydrobromide salt formation on the electronic properties. The methoxy substituent, being an electron-donating group, would modify the electron density distribution in the aromatic system, potentially raising the energy level of the highest occupied molecular orbital (HOMO).
Table 3: Predicted Electronic Properties Based on Computational Modeling
| Property | Predicted Characteristics |
|---|---|
| HOMO Location | Primarily distributed across the naphthalene core and thiazole ring |
| LUMO Location | Concentrated on the thiazole ring and adjacent naphthalene region |
| Bandgap | Expected to be in the range of 3.0-3.5 eV (based on similar compounds) |
| Effect of Methoxy Group | Raises HOMO energy level, potentially decreasing bandgap |
| Effect of Hydrobromide | Stabilizes molecular orbitals through ionic interactions |
| Charge Distribution | Partial negative charge on nitrogen and sulfur atoms; partial positive charge on protonated nitrogen |
The computational models would also predict the electrostatic potential map, highlighting regions of positive and negative charge density. For 7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine hydrobromide, the amino group and thiazole nitrogen would likely show areas of negative potential, while the protonated site would display positive potential.
Comparative Analysis with Related Dihydrothiazole Derivatives
A comparative analysis with structurally related compounds provides valuable context for understanding the unique properties of 7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine hydrobromide. Several related compounds can be considered for comparison, including:
- 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine (CAS: 34176-49-3) - the non-methoxylated analog
- 7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine (CAS: 62324-82-7) - the free base form without the hydrobromide salt
- Various other substituted naphthothiazole derivatives with different functional groups
Table 4: Comparative Analysis of Related Dihydrothiazole Derivatives
The absence of the methoxy group in 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine would result in several notable differences:
- Decreased electron density in the aromatic system, potentially affecting the electronic properties
- Modified crystal packing due to the absence of methoxy-mediated hydrogen bonding
- Altered optical properties, including potential changes in absorption and emission spectra
The free base form (7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine) differs from the hydrobromide salt primarily in its ionic character, affecting:
- Solubility profile - the salt form typically exhibits enhanced water solubility
- Crystal structure - different packing arrangements due to the absence of bromide counter-ions
- Stability - salt forms often demonstrate improved stability compared to free bases
Research on related compounds reveals that the introduction of a methoxy group in the 7-position of the naphthalene core influences the optical band gap, with values ranging from 3.07 to 3.48 eV depending on the specific substituent. The methoxy group can also affect the dipole moment, potentially minimizing it in crystalline forms through specific packing arrangements.
Furthermore, the resonance-assisted hydrogen bonding (RAHB) observed in related compounds would be modified by both the methoxy substitution and the hydrobromide salt formation in 7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine hydrobromide. Interatomic quantum analysis (IQA) of similar structures indicates that these hydrogen bonding interactions are primarily electrostatic in nature, contributing significantly to crystal stability.
Properties
IUPAC Name |
7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS.BrH/c1-15-8-3-4-9-7(6-8)2-5-10-11(9)14-12(13)16-10;/h3-4,6H,2,5H2,1H3,(H2,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXPKXPMSFTVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)SC(=N3)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384548 | |
| Record name | 7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376349-30-3 | |
| Record name | 7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine hydrobromide generally follows these key steps:
- Starting material selection: Typically, α-substituted tetralone derivatives or related naphthalenic ketones serve as precursors.
- Halogenation and functionalization: α-Halogenation (e.g., bromination) of the ketone to form α-bromo ketones or vinyl aldehydes.
- Cyclization with thiourea: Reaction of the halogenated intermediate with thiourea under Hantzsch thiazole synthesis conditions to form the thiazole ring fused to the naphthalene core.
- Introduction of methoxy group: Selective methoxylation at the 7-position is achieved either by nucleophilic substitution or by functional group transformation on a precursor intermediate.
- Salt formation: Conversion of the free amine to the hydrobromide salt by treatment with hydrobromic acid.
Detailed Preparation Steps
Starting Material Preparation
- 6-Bromo-1-tetralone or related naphthalenic ketones are commonly used as starting points for the fused thiazole synthesis.
- α-Methylene ketones can be converted to β-chloro vinyl aldehydes via the Vilsmeier–Haack reaction, providing reactive intermediates for cyclization.
Halogenation and Functionalization
- α-Halogenation is typically performed using bromine or N-bromosuccinimide (NBS) to obtain α-bromo ketones or bis-phenacyl bromides, which are key intermediates for thiazole ring formation.
- For example, α-tosyloxylation using Koser’s reagent ([hydroxy(tosyloxy)iodo]benzene) can also be employed to activate the acetyl group adjacent to sulfur for further substitution.
Cyclization with Thiourea
- The key step involves cyclization of the α-halo ketone intermediate with thiourea under refluxing conditions, typically in toluene or polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to form the thiazole ring fused to the naphthalene system.
- This Hantzsch thiazole synthesis is efficient and yields the 4,5-dihydronaphtho[1,2-d]thiazol-2-amine core structure.
Introduction of the 7-Methoxy Group
- The methoxy substituent at the 7-position can be introduced by nucleophilic substitution on an appropriate precursor or by selective methylation reactions.
- For example, 7α-methoxylation has been achieved via treatment of a diazo derivative with methanol or related reagents, enabling the installation of the methoxy group at the desired position.
Representative Reaction Scheme Summary
Research Findings and Yields
- The cyclization step with thiourea generally proceeds with good yields (60-75%) under optimized conditions.
- Introduction of the methoxy group via diazo intermediates has been reported with high selectivity and good yields, typically above 70%.
- The hydrobromide salt formation is straightforward and results in high purity crystalline products suitable for further applications.
Notes on Reaction Conditions and Purification
- Solvent choice is critical; polar aprotic solvents such as DMF or DMSO facilitate cyclization and halogenation steps.
- Temperature control during halogenation avoids over-bromination or side reactions.
- Purification is often achieved by recrystallization or preparative HPLC, especially after salt formation to ensure high purity.
- Analytical characterization (NMR, HPLC, melting point) confirms the structure and purity of the final hydrobromide salt.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and amine groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activities. Research has demonstrated that 7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide exhibits inhibitory effects against several bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
Neuropharmacological Applications
Cognitive Enhancement
Preliminary studies suggest that compounds with a similar scaffold may possess neuroprotective effects and cognitive-enhancing properties. These effects could be attributed to the modulation of neurotransmitter systems and the reduction of oxidative stress in neuronal cells.
Anti-inflammatory Effects
Research indicates that thiazole derivatives can modulate inflammatory pathways. The application of this compound in models of neuroinflammation shows promise for treating neurodegenerative diseases where inflammation plays a critical role.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazole derivatives based on the structure of 7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine. The lead compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value lower than that of standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment option.
Mechanism of Action
The mechanism of action of 7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing various cellular pathways, such as signal transduction and gene expression.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs include:
Key Observations :
- The hydrobromide salt (target compound) has ~55% higher molecular weight than the base naphthothiazol-2-amine due to the HBr addition .
- The dimethoxy analog (CAS: 7226-64-4) exhibits increased hydrophilicity compared to the monomethoxy target compound but lacks salt-enhanced solubility .
- Methyl-substituted benzothiazoles (e.g., 5,5,7-trimethyl derivative) prioritize lipophilicity, which may influence membrane permeability .
Pharmacological and Physicochemical Properties
- Solubility: The hydrobromide salt (target) likely exhibits superior aqueous solubility compared to non-salt analogs (e.g., CAS: 7226-64-4), critical for bioavailability .
- Bioactivity : Thiazole derivatives are associated with antimicrobial, anticancer, and anti-inflammatory activities. Methoxy groups may enhance electron-donating effects, modulating receptor binding (inferred from ).
Biological Activity
7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine can be represented as follows:
- IUPAC Name : 7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine
- Molecular Formula : C₁₂H₁₂N₂OS
- Molecular Weight : 232.31 g/mol
- InChI Key : RCVDCZOEHBRZGK-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that compounds with a thiazole moiety often exhibit significant biological activities including antimicrobial, antitumor, and anti-inflammatory properties. The specific biological activities of this compound are summarized below.
Antimicrobial Activity
Studies have shown that thiazole derivatives possess antimicrobial properties. For instance:
- Case Study : A series of thiazole derivatives were synthesized and evaluated for their activity against various microbial strains. The results indicated that modifications in the thiazole structure could enhance antimicrobial efficacy while reducing cytotoxicity to human cells .
Antitumor Activity
Thiazole compounds have been explored for their anticancer potential:
- Research Findings : In vitro studies demonstrated that derivatives similar to 7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine exhibited significant cytotoxic effects against cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .
Anti-inflammatory Effects
Thiazole derivatives have shown promise in reducing inflammation:
- Mechanism : Compounds were found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds often correlates with their structural features. Key findings include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances the potency of thiazole derivatives against various targets .
| Structural Feature | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency against pathogens |
| Non-bulky substituents | Improved cell permeability |
Detailed Research Findings
Recent studies have focused on synthesizing new derivatives and evaluating their biological activities:
- Synthesis and Evaluation : A recent publication detailed the synthesis of several thiazole derivatives and their evaluation as α-glucosidase inhibitors. The study revealed that certain modifications significantly enhanced inhibitory activity .
- Case Study on Leishmaniasis : Hybrid phthalimido-thiazoles were identified as potent leishmanicidal agents. These compounds showed significant efficacy against both promastigote and amastigote forms of Leishmania infantum with minimal cytotoxicity to mammalian cells .
Q & A
Q. Analytical Workflow
- HPLC-MS Monitoring : Use a C18 column (ACN:H₂O gradient) to track byproducts. Major impurities include unreacted thiourea (retention time ~3.2 min) and oxidized naphthothiazole derivatives .
- Stability Studies : Accelerate degradation under heat (40°C) and humidity (75% RH). LC-MS identifies hydrobromide dissociation into free base (MH⁺ at m/z 232) and HBr .
Q. Mitigation Strategies :
- Add antioxidants (e.g., BHT) during synthesis to prevent oxidation.
- Use anhydrous solvents and inert gas purging to minimize hydrolysis.
What computational methods are effective for predicting the binding mode of this compound to KCachannels?
Q. Advanced Modeling Techniques
- Molecular Docking : Use AutoDock Vina with the KCa3.1 homology model (based on Kv1.2). Protonate the amine group to reflect the hydrobromide salt’s ionic state. Key interactions include hydrogen bonding with Glu334 and hydrophobic packing against Leu356 .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability. Compare binding free energies (MM-PBSA) of the hydrobromide salt vs. free base to explain potency differences.
Validation : Correlate docking scores (ΔG) with experimental EC₅₀ values. A higher negative ΔG (e.g., −9.2 kcal/mol) should align with lower EC₅₀ (e.g., 0.8 μM) .
How should researchers address solubility limitations in in vivo studies?
Q. Formulation Optimization
- Vehicle Selection : Use 10% DMSO + 30% PEG-400 in saline for intraperitoneal administration. Pre-filter (0.22 μm) to ensure sterility .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (70–100 nm) via solvent evaporation. Characterize drug loading (UV-Vis at λ 280 nm) and release kinetics (pH 7.4 PBS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
